molecular formula C18H16N2O5S B2654024 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate CAS No. 896307-49-6

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

Cat. No. B2654024
CAS RN: 896307-49-6
M. Wt: 372.4
InChI Key: WNSOTXWFNSXQQO-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

  • A study synthesized derivatives related to this compound and evaluated them for antioxidant and antimicrobial activities. The compounds showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. Quantitative structure-activity relationships (QSAR) and molecular docking studies were also conducted (Bassyouni et al., 2012).

Synthesis and Biological Evaluation

  • Another research focused on the synthesis and biological evaluation of derivatives against certain bacterial strains. The synthesized compounds were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria (Juber et al., 2020).

Spectroscopic Characterization and Biological Evaluation

  • A study reported on the synthesis, spectroscopic characterization, reactivity study, and evaluation of antioxidant and α-glucosidase inhibitory activities of Schiff bases containing similar heterocyclic structures. The compounds exhibited significant inhibitory potentials compared to a reference drug (Pillai et al., 2019).

One-Pot Synthesis

  • Research on one-pot synthesis methods for related compounds was conducted. This method represents an improvement over previously reported multi-step reactions (Jilani, 2007).

Transformation into Other Heterocyclic Compounds

  • A paper described the transformation of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines and related compounds (Kolar et al., 1996).

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-20-7-6-19-18(20)26-11-14-9-15(21)16(10-24-14)25-17(22)12-4-3-5-13(8-12)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSOTXWFNSXQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

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